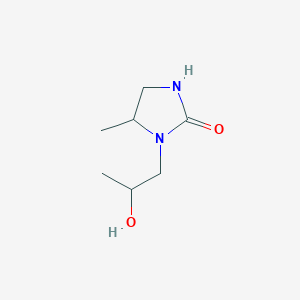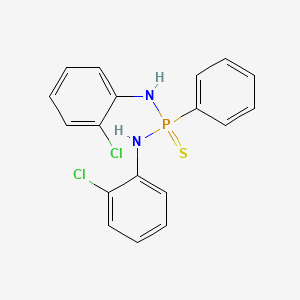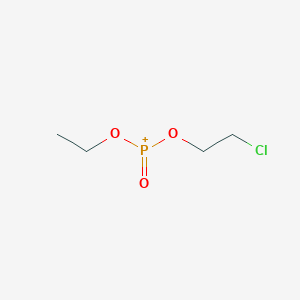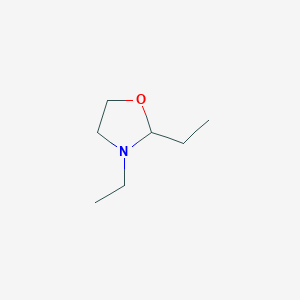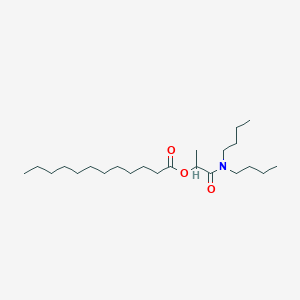![molecular formula C11H14N2O4S2 B14741364 L-Methionine, N-[(2-nitrophenyl)thio]- CAS No. 5208-23-1](/img/structure/B14741364.png)
L-Methionine, N-[(2-nitrophenyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Methionine, N-[(2-nitrophenyl)thio]- is a compound with the molecular formula C11H14N2O4S2. It consists of 14 hydrogen atoms, 11 carbon atoms, 2 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of L-Methionine, N-[(2-nitrophenyl)thio]- typically involves the reaction of L-methionine with 2-nitrophenylthiol under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
L-Methionine, N-[(2-nitrophenyl)thio]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of the nitrophenyl group .
Aplicaciones Científicas De Investigación
L-Methionine, N-[(2-nitrophenyl)thio]- has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its role in metabolic pathways and its potential therapeutic applications. In medicine, it is explored for its potential use in cancer treatment due to its ability to target specific molecular pathways. Additionally, in the industry, it is used in the production of various chemical products .
Mecanismo De Acción
The mechanism of action of L-Methionine, N-[(2-nitrophenyl)thio]- involves its interaction with specific molecular targets and pathways. It is known to affect the biosynthesis of proteins, glutathione, and polyamines. The compound also plays a role in the methylation of DNA, thereby regulating gene expression. Its effects are mediated through its interaction with enzymes and other proteins involved in these pathways .
Comparación Con Compuestos Similares
L-Methionine, N-[(2-nitrophenyl)thio]- can be compared with other similar compounds such as L-methionine and its derivatives While L-methionine is an essential amino acid with various biological functions, the addition of the nitrophenylthio group in L-Methionine, N-[(2-nitrophenyl)thio]- imparts unique chemical propertiesSimilar compounds include N-[(2-nitrophenyl)thio]-L-cysteine and N-[(2-nitrophenyl)thio]-L-homocysteine .
Propiedades
Número CAS |
5208-23-1 |
|---|---|
Fórmula molecular |
C11H14N2O4S2 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
(2S)-4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid |
InChI |
InChI=1S/C11H14N2O4S2/c1-18-7-6-8(11(14)15)12-19-10-5-3-2-4-9(10)13(16)17/h2-5,8,12H,6-7H2,1H3,(H,14,15)/t8-/m0/s1 |
Clave InChI |
VIKNEZQWTWSVSG-QMMMGPOBSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
SMILES canónico |
CSCCC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


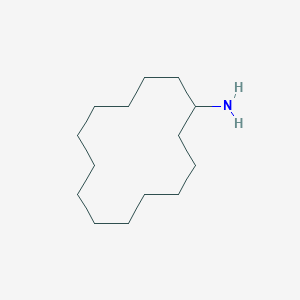
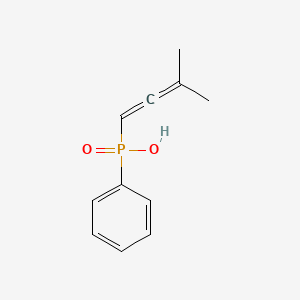
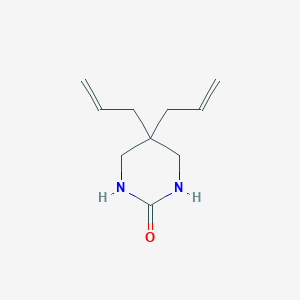
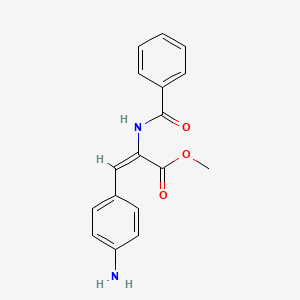
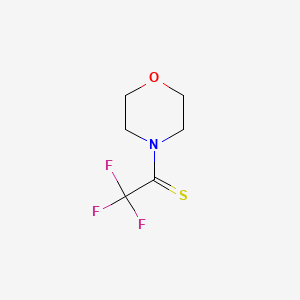
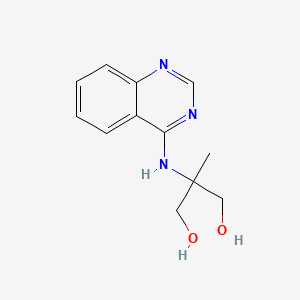
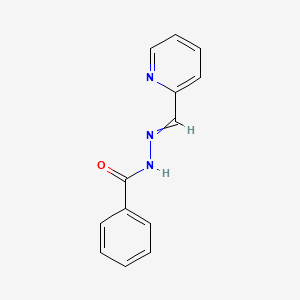
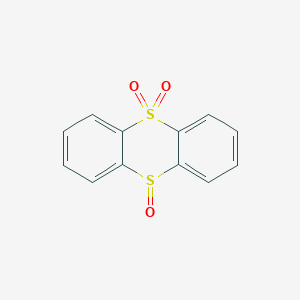
![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)
